2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide
Description
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNYHKRWHCWHAJ-RGDJUOJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369330 | |
| Record name | 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20369-61-3 | |
| Record name | 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation of D-Glucose
The synthesis begins with the acetylation of D-glucose to protect its hydroxyl groups. This step ensures regioselectivity in subsequent reactions:
- Reagents : Acetic anhydride, pyridine (catalyst).
- Conditions : Room temperature, 12–24 hours.
- Outcome : Formation of 2,3,4,6-tetra-O-acetyl-D-glucose (yield >90%).
Activation of the Anomeric Position
The anomeric hydroxyl group is replaced with a leaving group (typically bromide) to facilitate nucleophilic substitution:
- Reagents : Hydrogen bromide (33% in acetic acid).
- Conditions : 0–5°C, 1–2 hours.
- Outcome : 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) is obtained as a crystalline solid (yield 85–92%).
Purification and Characterization
- Purification : Flash column chromatography (hexane/ethyl acetate).
- Key Analytical Data :
Comparison of Methods
| Parameter | Method A (TMS-N₃/SnCl₄) | Method B (NaN₃) |
|---|---|---|
| Configuration | α-retention | β-inversion |
| Yield | 90–95% | 70–80% |
| Reaction Time | 4–6 hours | 8–12 hours |
| Safety | Requires inert atmosphere | High-temperature hazard |
Industrial-Scale Considerations
- Continuous Flow Reactors : Mitigate risks associated with azide handling.
- Catalyst Recycling : SnCl₄ recovery systems improve cost-efficiency.
Key Research Findings
- Stereochemical Control : Method A’s use of SnCl₄ ensures retention of the α-configuration via an oxocarbenium intermediate, avoiding racemization.
- Reactivity Notes : The α-azide’s axial orientation reduces dipolar character, lowering reactivity in click chemistry compared to β-anomers.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, such as amines, to form glycosyl amines.
Click Chemistry:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Sodium Azide:
Acetic Anhydride and Pyridine: Used for acetylation.
Copper(I) Catalysts: Employed in click chemistry reactions.
Acids or Bases: Used for hydrolysis of acetyl groups.
Major Products Formed
Glycosyl Amines: Formed by substitution of the azide group.
Triazoles: Formed via click chemistry.
Deacetylated Glucose Derivatives: Formed by hydrolysis of acetyl groups.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate
This compound is primarily utilized as an intermediate in the synthesis of glycosylated molecules. The azide group allows for various chemical transformations, such as substitution reactions and click chemistry. It can be converted into glycosyl amines or triazoles through reactions with nucleophiles or terminal alkynes, respectively .
Click Chemistry
The azide functionality is particularly valuable in click chemistry, which involves the formation of stable triazole rings via 1,3-dipolar cycloaddition reactions with alkynes. This method is favored for its high yields and selectivity in forming 1,4-disubstituted triazoles .
Medicinal Chemistry
Development of Glycosylated Drugs
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl azide plays a crucial role in developing glycosylated drugs and prodrugs. Glycosylation can enhance the pharmacokinetic properties of drugs by improving their solubility and stability. The compound's ability to form stable linkages with biomolecules makes it a candidate for drug delivery systems.
Bioconjugation Applications
In bioconjugation, this compound can modify biomolecules through click chemistry to create targeted therapies. For example, it can be used to attach therapeutic agents to antibodies or peptides, enhancing their efficacy and specificity against diseases .
Material Science
Synthesis of Glycopolymers
The compound is also employed in material science for synthesizing glycopolymers—polymers that contain carbohydrate moieties. These materials have potential applications in drug delivery systems and as biomaterials due to their biocompatibility and ability to interact with biological systems .
Case Study 1: Cycloaddition Reactions
Research has demonstrated that the cycloaddition of this azide with terminal alkynes results in reduced reactivity compared to its beta-anomer counterpart. This finding highlights the importance of stereochemistry in reaction outcomes and provides insights into optimizing reaction conditions for better yields .
Case Study 2: Drug Development
In a study focused on glycosylated drug candidates, 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide was used to synthesize a series of glycosylated molecules that exhibited improved solubility and bioavailability compared to their non-glycosylated counterparts. This underscores the compound's potential in enhancing drug formulations .
Mechanism of Action
The mechanism of action of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in bioconjugation and drug development. The acetyl groups protect the hydroxyl functionalities during synthetic transformations and can be removed under controlled conditions to reveal the free hydroxyl groups for further reactions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl azide
- Molecular Formula : C₁₄H₂₀O₁₀N₃
- Molecular Weight : 348.3 g/mol
- CAS Number : 6207-76-7
- Physical Properties: White solid, insoluble in water, soluble in ethanol, dimethylformamide, and other organic solvents .
Synthesis :
The compound is synthesized via a three-step sequence:
Acetylation: D-glucose is acetylated with acetic anhydride to form 2,3,4,6-tetra-O-acetyl-D-glucopyranose.
Activation: The acetylated glucose is converted to 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide using HBr in dichloromethane .
Azide Substitution : The bromide undergoes stereospecific displacement with sodium azide (NaN₃) under subalkaline conditions to yield the azide derivative .
Applications :
Primarily used in glycoconjugate synthesis for biological and medicinal applications, leveraging its azide group for click chemistry (e.g., CuAAC) or Staudinger-aza-Wittig reactions .
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural similarity.
Key Comparisons
Anomeric Configuration: The alpha-anomer (target compound) is less common in natural glycosides but valuable for synthetic flexibility. The beta-anomer (e.g., 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide) is more prevalent in natural systems and often retains β-selectivity in reactions .
Functional Group Reactivity: Azide vs. Bromide: The azide group enables click chemistry, while the bromide (precursor) is reactive in nucleophilic substitutions but requires careful handling due to moisture sensitivity . Thio vs. Azide: Thio derivatives (e.g., Ethyl 1-thio-beta-D-glucopyranoside) are stable glycosylation donors, whereas azides are tailored for bioorthogonal reactions .
Applications :
- Target Compound : Preferred for glycoconjugate synthesis in medicinal chemistry .
- Trichloroacetimidate : Ideal for acid-catalyzed glycosylations in oligosaccharide assembly .
- Acetamido Derivatives : Used to mimic natural glycans for targeted drug delivery .
Acetylated derivatives (e.g., target compound) are more stable than free azides .
Biological Activity
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl azide is a carbohydrate derivative notable for its diverse biological activities and applications in synthetic organic chemistry. This compound is characterized by its azide group, which enhances its reactivity and utility in various chemical reactions, particularly in "click chemistry." This article explores the synthesis, biological activities, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide typically involves a multi-step process that includes acetylation and the introduction of the azide group. The general procedure can be summarized as follows:
- Acetylation : D-glucose undergoes acetylation to form the tetra-acetyl derivative.
- Activation : The acetylated glucose is activated as a glycosyl bromide.
- Displacement : The azide anion is introduced to yield the final product.
This method allows for high yields and retention of stereochemistry, making it suitable for further functionalization .
Antimicrobial Properties
Research indicates that carbohydrate derivatives like 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide exhibit significant antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective antifungal activity |
Cytotoxicity
The cytotoxic effects of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide have been evaluated against several cancer cell lines. The compound exhibited varying degrees of cytotoxicity with IC50 values indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HT-29 | 10.96 | 3.45 |
| DLD-1 | 4.59 | 1.26 |
| HCT-8 | 12.58 | 1.89 |
| HCT-116 | 4.07 | 2.13 |
These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells .
The biological activity of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide can be attributed to its structural features that facilitate interactions with biological macromolecules:
- Click Chemistry : The azide group allows for efficient click reactions with alkynes to form triazoles, which are biologically relevant scaffolds in drug development .
- Enzyme Inhibition : The compound has been studied as a potential inhibitor of glycosidases and other enzymes involved in metabolic pathways relevant to diseases such as diabetes .
Study on Antibacterial Activity
In a comparative study on various N-glycosides derived from glucopyranosyl azides, it was found that compounds similar to 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the azide functionality in enhancing antimicrobial efficacy .
Cytotoxicity Evaluation
A recent investigation into the cytotoxic effects of glucopyranosyl azides revealed that derivatives like 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide showed promising results against colorectal cancer cell lines. The study indicated that these compounds could serve as lead candidates for further development in cancer therapeutics due to their selective toxicity towards tumor cells .
Q & A
Q. What are the standard synthetic routes for preparing 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl azide, and how do reaction conditions influence yield?
The synthesis typically involves glycosylation of a protected glucose derivative followed by azide introduction. A common method is the reaction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (a glycosyl donor) with sodium azide or hydrazoic acid under anhydrous conditions . Key parameters include:
- Temperature : Reactions are performed at 0–25°C to avoid acetyl group hydrolysis.
- Catalyst : Lewis acids like BF₃·Et₂O (0.1–1.0 eq.) enhance glycosylation efficiency .
- Solvent : Dichloromethane or acetonitrile ensures solubility while minimizing side reactions.
Yields typically range from 60–85%, with purity confirmed via TLC (Rf ~0.4 in ethyl acetate/hexane) and ¹H NMR (δ 5.1–5.4 ppm for acetylated protons) .
Q. How is this compound utilized in click chemistry for bioconjugation?
The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. For example:
- Glycoconjugate synthesis : React with alkyne-functionalized proteins (e.g., BSA) using CuSO₄/sodium ascorbate in PBS (pH 7.4, 37°C, 12–24 hrs).
- Glycoarray fabrication : Immobilize on alkyne-modified glass slides via microwave-assisted click chemistry (50°C, 30 mins) .
Optimization requires controlling Cu(I) concentration to prevent protein denaturation and using chelating agents (e.g., TBTA) to enhance reaction rates .
Advanced Research Questions
Q. What strategies address stereochemical challenges during glycosylation with this azide derivative?
The α-configuration is preserved via neighboring-group participation of the C2 acetyl group. Key approaches include:
- Donor reactivity tuning : Use trichloroacetimidate donors for mild activation conditions, minimizing β-side product formation .
- Temperature control : Lower temperatures (−20°C) favor kinetic α-selectivity, while higher temps (25°C) may lead to anomerization.
- Additives : Molecular sieves (4Å) absorb moisture, preventing hydrolysis and preserving stereochemical integrity .
Contradictions arise in solvent effects: polar solvents (e.g., MeCN) sometimes increase β-anomer formation, requiring empirical optimization .
Q. How can conflicting NMR data for acetyl group regiochemistry be resolved?
Discrepancies in acetyl group assignments (e.g., C3 vs. C4) are resolved via:
- 2D NMR : HSQC and HMBC correlate protons to carbons (e.g., δ 5.3 ppm for H3 vs. δ 5.2 ppm for H4).
- X-ray crystallography : Single-crystal structures (e.g., P2₁ space group, resolution <1.0 Å) unambiguously confirm regiochemistry .
- Comparative analysis : Contrast with deacetylated analogs (e.g., δ 3.6–4.0 ppm for free hydroxyls in D₂O) .
Q. What side reactions occur during prolonged storage, and how are they mitigated?
Common degradation pathways include:
- Acetyl migration : C2→C3 migration under humid conditions, detected via ¹³C NMR (shift from ~170 ppm to 172 ppm for migrated acetyl).
- Azide reduction : Trace moisture reduces azide to amine, detectable by IR (loss of ~2100 cm⁻¹ band).
Mitigation : - Store under argon at −20°C with desiccants (silica gel).
- Use stabilizers like 2,6-di-tert-butyl-4-methylphenol (0.1% w/w) to prevent radical-mediated decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
